N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by its phenyl and thiophenyl groups, making it a subject of interest for various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves a multi-step reaction process. The key steps include:
Formation of the Intermediate: Starting from 3-(methylsulfanyl)aniline, the intermediate is prepared by reacting it with 2-bromoethanol under basic conditions.
Coupling Reaction: The intermediate is then coupled with 3-bromo thiophene using a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.
Final Amidation: The final step involves the reaction of the coupled product with ethylenediamine under dehydrating conditions to form this compound.
Industrial Production Methods
Industrial production may involve optimization of the synthetic routes to improve yield and purity, including the use of flow chemistry to scale up reactions, and purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene and methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, potentially leading to halogenated or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products
The reactions yield products such as sulfoxides, sulfones, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide finds applications in several scientific fields:
Chemistry: Used as a precursor in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials such as polymers and as an additive in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar ethanediamide compounds, N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of phenyl and thiophenyl groups, which confer distinct chemical properties and biological activities.
List of Similar Compounds
N'-[3-(methylsulfanyl)phenyl]-N-[2-(phenyl)ethyl]ethanediamide
N'-[3-(methylsulfanyl)phenyl]-N-[2-(pyridin-3-yl)ethyl]ethanediamide
N'-[3-(methylsulfanyl)phenyl]-N-[2-(furanyl)ethyl]ethanediamide
This compound's distinct structure makes it a versatile molecule for various applications across scientific research and industrial processes.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-20-13-4-2-3-12(9-13)17-15(19)14(18)16-7-5-11-6-8-21-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYPFSGUNGIQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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